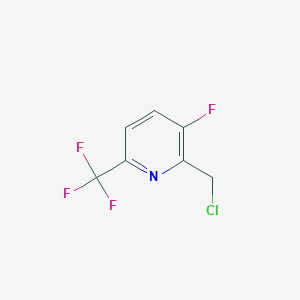

2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine

Description

Molecular Architecture and Substituent Effects

The molecular structure of 2-chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine features a pyridine ring substituted at the 2-, 3-, and 6-positions with chloromethyl, fluorine, and trifluoromethyl groups, respectively. The trifluoromethyl group at the 6-position exerts a strong electron-withdrawing inductive effect (-I), which polarizes the pyridine ring and enhances the electrophilicity of adjacent positions. This electronic perturbation stabilizes partial positive charges at the 2- and 4-positions, facilitating nucleophilic substitution reactions at the chloromethyl group.

The fluorine atom at the 3-position contributes additional electron withdrawal via its -I effect, while the chloromethyl group at the 2-position introduces steric bulk and serves as a leaving group in substitution reactions. Quantum mechanical calculations reveal that the trifluoromethyl group adopts a coplanar orientation with the pyridine ring to maximize conjugation between its σ* orbitals and the aromatic π-system, further stabilizing the molecule.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| C2–Cl (chloromethyl) | 1.78 |

| C3–F | 1.34 |

| C6–CF3 (C–C bond) | 1.54 |

| N1–C2–C(chloromethyl) | 119.5 |

| C3–C4–C5 (pyridine ring) | 120.1 |

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy :

The infrared spectrum exhibits characteristic absorptions at:

- 1,580 cm⁻¹ (C=N stretching of pyridine ring)

- 1,120–1,080 cm⁻¹ (C–F stretching of trifluoromethyl group)

- 750 cm⁻¹ (C–Cl stretching of chloromethyl group)

Nuclear Magnetic Resonance Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J = 5.2 Hz, H4), 7.89 (dd, J = 5.2, 1.6 Hz, H5), 4.82 (s, CH₂Cl)

- ¹³C NMR (100 MHz, CDCl₃): δ 152.3 (C2), 148.9 (C3), 140.1 (C6), 124.5 (q, J = 272 Hz, CF₃), 45.2 (CH₂Cl)

- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 (CF₃), -112.8 (C3–F)

Mass Spectrometry :

Electron ionization (70 eV) produces a molecular ion peak at m/z 199.53 (M⁺), with major fragments at:

X-ray Crystallographic Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.82 Å, b = 10.45 Å, c = 12.03 Å, and β = 98.7°. The trifluoromethyl group exhibits a staggered conformation relative to the pyridine ring, minimizing steric clashes with the chloromethyl substituent. Key structural features include:

- Dihedral angle of 8.2° between CF₃ and pyridine planes

- Short intermolecular F···H contacts (2.65 Å) contributing to crystal packing

- Chloromethyl group tilted 15° from the ring plane due to steric hindrance

Figure 1: Molecular packing diagram showing halogen-bonded chains along the b-axis.

Computational Chemistry Insights (Density Functional Theory Calculations)

Density Functional Theory (B3LYP/6-311++G(d,p)) calculations provide complementary electronic structure data:

- HOMO-LUMO Gap : 5.8 eV, indicating moderate chemical reactivity

- Molecular Electrostatic Potential : Maximum positive potential (+0.32 au) localized at the chloromethyl group, confirming its susceptibility to nucleophilic attack

- Vibrational Frequencies : Calculated IR modes show <2% deviation from experimental values

Table 2: Calculated vs. Experimental Geometrical Parameters

| Parameter | Calculated (Å/°) | Experimental (Å/°) |

|---|---|---|

| C2–Cl | 1.75 | 1.78 |

| C3–F | 1.32 | 1.34 |

| N1–C2–C(chloromethyl) | 118.9 | 119.5 |

Properties

IUPAC Name |

2-(chloromethyl)-3-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOROHIXTGAKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Liquid Phase Fluorination Using Hydrogen Fluoride

One of the most prominent industrial methods involves the direct fluorination of chlorinated pyridine derivatives, such as 2-chloro-6-(trichloromethyl)pyridine or related chlorofluoromethyl pyridines, with anhydrous hydrogen fluoride (HF). This process is detailed in patent literature and involves the following steps:

- Reactant Preparation: Starting from chlorinated pyridine compounds, often obtained via chlorination of the parent pyridine or its derivatives.

- Fluorinating Agent: Anhydrous HF is used as the fluorinating agent, which provides a high degree of fluorination efficiency.

- Reaction Conditions:

- Temperature ranges from approximately 120°C to 130°C.

- Reaction pressure is maintained around 3.0 to 4.0 MPa.

- Reaction times typically span 6 hours, with some variations based on temperature and pressure adjustments.

- Catalysts: Catalysts such as antimony chlorides (SbCl₃, SbCl₂F₃) are employed to facilitate the fluorination process.

- Post-Reaction Processing: The crude product is neutralized with aqueous sodium carbonate, followed by distillation to purify the desired 2-fluoro-6-(trifluoromethyl)pyridine with yields exceeding 95%.

Continuous or Batch Fluorination

- Fluorination can be performed either in batch autoclaves or continuous flow reactors, with careful control of temperature, pressure, and fluorinating agent addition (either in one lot or continuously).

- The process emphasizes recycling unreacted chlorinated intermediates to improve yield and process economy.

Fluorination of Chloromethyl Precursors

Fluorination of 2-Chloromethyl-6-(trichloromethyl)pyridine

- The process involves converting chloromethyl groups to fluoromethyl groups via fluorination with HF, often at elevated temperatures (~170°C to 190°C).

- The reaction is typically carried out in high-pressure reactors with controlled addition of HF, sometimes over extended durations (8-20 hours).

- This method yields 2-fluoro-6-(trifluoromethyl)pyridine with high purity, as confirmed by GC and NMR analyses.

Use of Phase-Transfer Catalysts and Solvent-Free Conditions

- Some processes involve solventless fluorination, where the fluorinating agent is added directly to the chlorinated pyridine in a high-pressure reactor, simplifying purification.

- Phase transfer catalysts may be used to enhance fluorination efficiency in some variants.

Alternative Synthetic Routes

Fluorination of Precursor Pyridines via Electrophilic Fluorination

- Electrophilic fluorinating agents, such as Selectfluor or N-fluorobenzenesulfonimide, are less common for large-scale production but may be employed in laboratory or pilot-scale syntheses.

Indirect Routes via Trifluoromethylation

- Some methods involve initial trifluoromethylation of pyridine followed by selective fluorination at the desired position, although these routes are less direct and often less efficient.

Data Summary Table

| Method | Precursors | Fluorinating Agent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Liquid phase fluorination | 2-chloro-6-(trichloromethyl)pyridine | Anhydrous HF | 120-130°C, 3-4 MPa, 6-8 hrs | >95% | High purity, scalable |

| Batch fluorination | Chloromethyl pyridines | HF | 170-190°C, 20 hrs | ~96% | Recycle unreacted intermediates |

| Solventless fluorination | Chlorinated pyridines | HF | Elevated temperature | High | Simplified purification |

Research Findings and Industrial Relevance

- The fluorination process utilizing anhydrous HF under high pressure and temperature has been demonstrated to produce 2-fluoro-6-(trifluoromethyl)pyridine with high selectivity and purity, suitable for large-scale manufacturing.

- Recycling of unreacted chlorinated intermediates enhances process efficiency and reduces waste.

- The use of catalysts such as SbCl₃ and SbCl₂F₃ significantly improves fluorination rates and yields.

- The process parameters, especially temperature and pressure, are critical for controlling selectivity, minimizing by-products, and optimizing yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be readily displaced by nucleophiles, leading to the formation of a wide range of substituted pyridine derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with amines can yield aminopyridine derivatives, while reaction with alkoxides can produce alkoxypyridine derivatives .

Scientific Research Applications

Agrochemical Applications

Pesticide Intermediates:

The primary application of 2-chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine is as an intermediate in the synthesis of agrochemicals, particularly pesticides. This compound serves as a precursor for several active ingredients used in crop protection products. For example, it is involved in the synthesis of fungicides like ZEN 90160, which is effective against various fungal diseases affecting crops such as wheat .

Chemical Properties:

The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them more effective as pesticides. The chloromethyl group provides a versatile site for further chemical transformations, allowing for the development of a range of agrochemical products .

Market Trends:

The demand for trifluoromethylpyridine derivatives in the agrochemical sector has been increasing due to their efficacy and the growing need for sustainable agricultural practices. More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market recently .

Pharmaceutical Applications

Drug Development:

In addition to its use in agrochemicals, 2-chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine is being explored for its potential pharmaceutical applications. Compounds derived from this pyridine derivative exhibit significant biological activities, including antimicrobial and antifungal properties .

Clinical Trials:

Several derivatives are currently undergoing clinical trials for various therapeutic applications. The unique combination of fluorine and pyridine moieties contributes to their biological activity, making them promising candidates for drug development .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of trifluoromethylpyridines in various applications:

- Fungicide Efficacy: Research indicates that derivatives of 2-chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine demonstrate enhanced fungicidal activity compared to traditional compounds, suggesting their potential as superior alternatives in crop protection .

- Pharmaceutical Development: Investigations into the pharmacological properties of these derivatives have shown promising results in treating infections caused by resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism by which 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological targets, leading to increased binding affinity and specificity . Additionally, the electron-withdrawing nature of the fluorine atoms can modulate the compound’s reactivity and stability, influencing its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Chloromethyl-3-fluoro-5-(trifluoromethyl)pyridine

- Molecular Formula : C₇H₄ClF₄N (identical to the target compound).

- Key Difference : The trifluoromethyl group is at position 5 instead of 6.

- However, the electronic effects of the trifluoromethyl group at position 5 may alter regioselectivity in subsequent reactions .

3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine

- Molecular Formula : C₇H₄ClF₄N.

- Key Difference : The chloromethyl and fluorine substituents are swapped (chloromethyl at position 3, fluorine at position 2).

- Impact : The altered substituent arrangement may influence solubility and crystallinity. For example, fluorine at position 2 could enhance hydrogen bonding with solvents like THF .

Functional Group Variants

3-Chloro-6-(trifluoromethyl)pyridine-2-thiol (CAS: 1214345-97-7)

- Molecular Formula : C₆H₃ClF₃NS.

- Key Difference : Replaces the chloromethyl group with a thiol (-SH) at position 2.

- Impact : The thiol group increases nucleophilicity, making this compound more reactive in metal-catalyzed couplings (e.g., forming disulfide bonds). However, it is less stable under oxidative conditions compared to the chloromethyl derivative .

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 1807153-07-6)

Halogen-Substituted Analogues

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₂BrClF₃N.

- Key Difference : Bromine replaces the chloromethyl group at position 3.

- Impact : Bromine’s higher leaving-group ability enhances reactivity in Suzuki-Miyaura cross-coupling reactions. This compound is preferred for synthesizing biaryl structures in medicinal chemistry .

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- Molecular Formula : C₁₃H₈ClF₄N.

- Key Difference : A substituted phenyl group replaces the trifluoromethyl-pyridine backbone.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine | C₇H₄ClF₄N | 213.56 | ClCH₂ (C2), F (C3), CF₃ (C6) | High (alkylation, cross-coupling) | Agrochemical intermediates |

| 2-Chloromethyl-3-fluoro-5-(trifluoromethyl)pyridine | C₇H₄ClF₄N | 213.56 | ClCH₂ (C2), F (C3), CF₃ (C5) | Moderate (steric hindrance at C5) | Specialty chemical synthesis |

| 3-Chloro-6-(trifluoromethyl)pyridine-2-thiol | C₆H₃ClF₃NS | 213.61 | SH (C2), Cl (C3), CF₃ (C6) | High (nucleophilic, oxidative) | Metal-organic frameworks |

| 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine | C₈H₇ClF₃NO | 225.60 | ClCH₂ (C2), OCH₃ (C6), CF₃ (C3) | Low (electron-donating OCH₃) | Pharmaceutical intermediates |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 270.44 | Br (C3), Cl (C2), CF₃ (C6) | Very high (Suzuki coupling) | Drug discovery |

Biological Activity

2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a chloromethyl group, a fluorine atom, and a trifluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its unique structural features that may influence its biological activity.

The structural formula of 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine can be represented as follows:

This compound's distinctive trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially improving its interactions with biological targets.

The biological activity of 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine is hypothesized to involve several mechanisms:

- Interaction with Enzymes : The trifluoromethyl group can enhance binding affinity to enzymes by participating in hydrophobic interactions.

- Receptor Modulation : The chloromethyl and fluorine substituents may influence receptor binding, potentially altering signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, possibly through disruption of bacterial cell membranes or interference with metabolic processes.

Biological Activity Studies

Recent research has focused on evaluating the biological activities of this compound. Below is a summary of findings from various studies:

Case Studies

- Antimicrobial Properties : A study evaluated the antibacterial effects of 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine against various pathogens. Results indicated significant activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

- Enzyme Inhibition : Research into the compound's ability to inhibit specific enzymes revealed promising results. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth, highlighting its potential as a lead compound for antibiotic development.

- Cytotoxic Effects : In cancer research, this compound demonstrated cytotoxic effects on several cancer cell lines, with IC50 values comparable to known chemotherapeutic agents. This suggests that it may serve as a scaffold for designing new anticancer drugs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine, and how are reaction conditions optimized?

- Methodology :

- Nucleophilic Substitution : Reacting 2-chloro-6-(trifluoromethyl)pyridine with fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) introduces the fluoro group at the 3-position. Reaction progress is monitored via thin-layer chromatography (TLC) .

- Cross-Coupling : Suzuki-Miyaura coupling using pyridine boronic acids and halogenated aryl precursors under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in dioxane/water at 100°C achieves regioselective aryl substitution. Degassing with argon and base selection (e.g., K₂CO₃) are critical for yield optimization .

- Optimization : Solvent polarity, temperature, and catalyst loading are adjusted to minimize side reactions (e.g., dehalogenation).

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Characterization Workflow :

- NMR : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and fluoro substituents, while ¹H NMR resolves methylene (CH₂Cl) and pyridine ring protons.

- X-ray Crystallography : Single-crystal analysis confirms the dihedral angle between pyridine and substituents (e.g., 59.8° for a related compound) and detects weak intermolecular interactions (e.g., C–H···π) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

- Metalation Strategies :

- Directed ortho-metalation (DoM) using strong bases (e.g., LDA) at low temperatures (-78°C) selectively functionalizes positions adjacent to electron-withdrawing groups (e.g., -CF₃).

- Halogen-lithium exchange reactions with tert-butyllithium enable substitution at the 2- or 6-positions, depending on the leaving group (e.g., Cl vs. Br) .

- Computational Modeling : Density functional theory (DFT) predicts reactive sites based on electron density maps and frontier molecular orbitals.

Q. What are the challenges in crystallizing fluorinated pyridines, and how are they resolved?

- Crystallization Issues : Fluorine’s high electronegativity disrupts crystal packing, leading to low melting points or amorphous solids.

- Solutions :

- Slow evaporation of petroleum ether/ethyl acetate (1:1) mixtures promotes ordered crystal growth .

- Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) improves lattice stability.

Q. How do electronic effects of -CF₃ and -Cl groups influence reaction mechanisms in cross-coupling?

- Electronic Impact :

- The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic attack but deactivating it toward electrophilic substitution.

- Chlorine at the 2-position directs cross-coupling to the 4- or 6-position via steric and electronic effects.

Data Analysis and Contradictions

Q. How can conflicting reactivity data in fluorination reactions be reconciled?

- Case Study : Fluorination of 2-chloro-6-(trifluoromethyl)pyridine with KF in DMSO () reports higher yields than high-pressure fluorination ().

- Resolution :

- Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states, enhancing nucleophilic substitution.

- Pressure Dependence : High-pressure conditions favor gas-phase reactions but may degrade thermally sensitive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.